molecular formula C14H9IO3 B6080207 4-formylphenyl 2-iodobenzoate

4-formylphenyl 2-iodobenzoate

Cat. No. B6080207
M. Wt: 352.12 g/mol
InChI Key: XFHZRZRJROEDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formylphenyl 2-iodobenzoate is a chemical compound that has been widely studied in scientific research for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is of particular interest due to its unique chemical properties, which make it a versatile tool for a range of applications.

Mechanism of Action

The mechanism of action of 4-formylphenyl 2-iodobenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and cell cycle progression. By inhibiting these enzymes, 4-formylphenyl 2-iodobenzoate may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-formylphenyl 2-iodobenzoate has a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. Additionally, 4-formylphenyl 2-iodobenzoate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of 4-formylphenyl 2-iodobenzoate in lab experiments has several advantages, including its high purity and stability, as well as its versatility for use in a range of applications. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 4-formylphenyl 2-iodobenzoate, including further investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, research is needed to better understand the mechanism of action of this compound and to optimize its synthesis and use in various applications. Finally, studies are needed to explore the potential use of 4-formylphenyl 2-iodobenzoate in material science and other fields, where its unique properties may be of value.

Synthesis Methods

The synthesis of 4-formylphenyl 2-iodobenzoate involves a multi-step process that typically begins with the preparation of 4-formylphenylboronic acid. This compound is then reacted with 2-iodobenzoic acid in the presence of a palladium catalyst to yield the desired product. This method has been shown to be effective and efficient, with high yields and purity achieved under optimized conditions.

Scientific Research Applications

The use of 4-formylphenyl 2-iodobenzoate in scientific research has been extensive, with numerous studies exploring its potential applications in a range of fields. One area of focus has been in medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that 4-formylphenyl 2-iodobenzoate exhibits promising activity against several types of cancer cells, making it a potential candidate for the development of new anticancer agents.

properties

IUPAC Name

(4-formylphenyl) 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZRZRJROEDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 2-iodobenzoate

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